molecular formula C10H13N3O B2760063 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile CAS No. 261715-35-9

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile

Cat. No.: B2760063
CAS No.: 261715-35-9
M. Wt: 191.234
InChI Key: QOQXCHBJASLFFG-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with a dimethylaminoethoxy group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile typically involves the reaction of 2-(dimethylamino)ethanol with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    6-[2-(Dimethylamino)ethoxy]nicotinic acid: Contains a nicotinic acid moiety instead of a carbonitrile group.

Uniqueness

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is unique due to the presence of both the dimethylaminoethoxy group and the carbonitrile group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)8-12-10/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQXCHBJASLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (NaH) 60% dispersion in mineral oil (4.5 g, 111 mmol, 1.1 eq.) in anhydrous DMF (200 mL) was added 2-dimethylaminoethanol (11.5 mL, 111 mmol. 1.1 eq.). The reaction mixture was heated to 50° C. for 30 min. Then, 6-chloronicotinonitrile (14.8 g, 101 mmol, 1 eq.) in THF (100 mL) was added dropwise and the mixture was stirred overnight at 50° C. The solvents were removed under reduced pressure, the resulting residue was dissolved in water and acidified with conc. HCl (hydrochloric acid) to pH 1. The solution was washed with CH2Cl2 (2×200 mL), the aqueous layer was basified with conc. NaOH (sodium hydroxide) to pH about 10 and extracted with diethyl ether. The organic phase was washed with brine, dried over Na2SO4, and filtered. Removal of the solvent in vacuo gave the title compound as an off-white solid (19.32 g, 99%) (m.p.:58° C.).
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200 mL
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100 mL
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99%

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